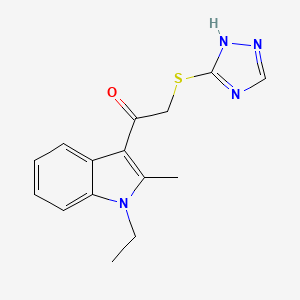
1-苄基-3,3-二甲基-4-(3-硝基苯甲酰)-3,4-二氢-2(1H)-喹喔啉酮
描述
Synthesis Analysis
The synthesis of quinoxalinone derivatives often involves reactions of 2-aminobenzohydrazides with Schiff bases, leading to the formation of various quinoxalinones and related compounds through methanol and KMnO4 oxidation (P. Reddy, C. K. Reddy, & P. Reddy, 1986). Additionally, palladium-catalyzed oxidative carbonylation has been employed to synthesize quinazolin-2-ones and quinoline-4-one derivatives, showcasing the versatility of synthetic methods (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, & Matteo Soliani, 2004).
Molecular Structure Analysis
Quinoxalinone derivatives exhibit diverse molecular structures characterized by variations in their hydrogen-bonded structures. Studies have shown that these compounds form short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with distances ranging significantly, indicating the structural versatility of quinoxalinone derivatives (Kazuma Gotoh & H. Ishida, 2009).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, including nitration and bromination, directed towards the benzene ring or pyridine fragment, demonstrating their reactivity and potential for further functionalization (S. V. Tolkunov, M. N. Kal'nitskii, A. I. Khizhan, S. Suikov, M. Y. Zubritskii, & V. I. Dulenko, 1995).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations. For instance, studies on 3-methyl-2(1H)-quinoxalinone and its derivatives have revealed diverse crystallization behaviors and hydrogen bonding patterns, underlining the impact of substitutions on their physical characteristics (D. Mondieig, P. Négrier, S. Massip, J. Leger, C. Jarmoumi, & B. Lakhrissi, 2011).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, such as their acidity, basicity, and reactivity towards various reagents, have been extensively studied. These compounds exhibit a range of behaviors in chemical reactions, indicative of their complex chemical nature and potential utility in synthetic chemistry (A. B. Moghaddam, F. Kobarfard, S. S. H. Davarani, D. Nematollahi, M. Shamsipur, & A. Fakhari, 2006).
科学研究应用
合成和化学反应性
已经对喹喔啉衍生物的合成和反应进行了研究,包括在微波条件下在可溶性聚合物载体上合成苯并咪唑连接的喹喔啉酮的方法的开发。该方法涉及 4-氟-3-硝基苯甲酸与聚合物固定化的邻苯二胺的缩合,展示了硝基苯甲酸衍生物在合成复杂喹喔啉结构中的多功能性和反应性 (Cheng-Ting Chou 等人,2011)。
潜在的抗肿瘤评估
与喹喔啉酮结构相关的化合物已对其抗肿瘤特性进行了评估。研究包括异恶唑并[5,4‐b]吡啶和相关环化合物的有效区域选择性合成,突出了它们作为抗肿瘤剂的潜力。这项研究表明人们对喹喔啉酮衍生物感兴趣,以开发对实体瘤具有特异性细胞毒性的新治疗剂 (W. Hamama 等人,2012)。
固相合成
已经描述了 3,4-二取代-7-氨基甲酰基-1,2,3,4-四氢喹喔啉-2-酮的固相合成,说明了用于构建喹喔啉酮衍生物的高级合成技术。该方法突出了合成喹喔啉酮衍生物的创新方法,有助于扩大其在科学研究中的潜在应用 (Jung Lee 等人,1997)。
粘度敏感荧光探针
喹喔啉酮衍生物已被开发为粘度敏感荧光探针,其中特定化合物对粘度变化表现出灵敏的荧光响应。这种应用对于开发用于传感和成像技术的新材料至关重要,展示了喹喔啉酮衍生物在各个科学领域的多功能潜力 (Ke Wang 等人,2009)。
分子结构和电化学
对铁代二茂基取代的 4-喹唑啉酮和相关杂环的分子结构、电化学和 DFT 分析的研究揭示了它们的电子特性和分子几何形状。这项研究有助于了解喹喔啉酮衍生物的结构和电子特性,为其在材料科学和催化中的应用开辟了途径 (J. Tauchman 等人,2013)。
属性
IUPAC Name |
1-benzyl-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-9-4-3-5-10-17)20-13-6-7-14-21(20)26(24)22(28)18-11-8-12-19(15-18)27(30)31/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRDVXXPKJYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617512.png)
![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)
![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)
![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)